
SSR504734: A Technical Guide for the Selective
GlyT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SSR504734

Cat. No.: B1681116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SSR504734 is a potent, selective, and reversible inhibitor of the glycine transporter 1 (GlyT1).

By blocking the reuptake of glycine, SSR504734 elevates extracellular glycine concentrations,

thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic

neurotransmission. This mechanism of action has positioned SSR504734 as a compound of

significant interest for the therapeutic intervention of central nervous system (CNS) disorders,

particularly schizophrenia, where NMDA receptor hypofunction is implicated. This technical

guide provides an in-depth overview of SSR504734, including its mechanism of action,

pharmacological data, and detailed experimental protocols relevant to its study.

Introduction
Glycine is an essential co-agonist at the NMDA receptor, a key player in synaptic plasticity,

learning, and memory. The concentration of glycine in the synaptic cleft is tightly regulated by

glycine transporters, primarily GlyT1, which is predominantly expressed in glial cells and

presynaptic glutamatergic terminals in the forebrain. Inhibition of GlyT1 represents a promising

therapeutic strategy to enhance NMDA receptor function and address the cognitive and

negative symptoms associated with schizophrenia. SSR504734 has emerged as a valuable

research tool and potential therapeutic agent in this context.
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Mechanism of Action
SSR504734 acts as a competitive and reversible inhibitor of GlyT1.[1] By binding to the

transporter, it blocks the reuptake of glycine from the synaptic cleft into glial cells and

presynaptic neurons. This leads to an accumulation of extracellular glycine, which in turn

enhances the activation of NMDA receptors by the primary agonist, glutamate. The potentiation

of NMDA receptor signaling is the cornerstone of the pharmacological effects of SSR504734.
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Mechanism of Action of SSR504734

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

SSR504734.

Table 1: In Vitro Potency of SSR504734

Parameter Species Value (nM) Reference

IC₅₀ Human 18 [1]

IC₅₀ Rat 15 [1]

IC₅₀ Mouse 38 [1]

Table 2: In Vivo Efficacy of SSR504734
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Model Species Dose Effect Reference

Ex vivo Glycine

Uptake
Mouse

ID₅₀: 5.0 mg/kg

(i.p.)

Inhibition of

glycine uptake in

cortical

homogenates

[1]

Extracellular

Glycine Levels
Rat 10 mg/kg (i.p.)

Increased

glycine in

prefrontal cortex

[1]

Working Memory

(Delayed

Alternation)

Mouse
10, 30 mg/kg

(i.p.)

Improved choice

accuracy
[2]

Cognitive

Flexibility (Set-

Shifting)

Rat 3, 10 mg/kg (i.p.)

Fewer trials to

criterion in extra-

dimensional shift

[3]

Table 3: Pharmacokinetic Parameters of SSR504734 in Male Sprague-Dawley Rats

Parameter Route Dose (mg/kg) Value

Cmax Oral 10 ~1 µg/mL

Tmax Oral 10 ~1 hour

Half-life (t½) Oral 10 ~3 hours

Brain-to-Plasma Ratio Oral 10 ~1

Note: Specific pharmacokinetic values can vary between studies and experimental conditions.

Experimental Protocols
[³H]Glycine Uptake Assay in CHO-K1 Cells Stably
Expressing Human GlyT1a
This protocol is adapted from established methods for assessing GlyT1 inhibitor activity.[4]
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SSR504734 on

human GlyT1a.

Materials:

CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a)

Culture medium: Ham's F-12K with 10% FBS and a selection antibiotic (e.g., puromycin)

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution

[³H]Glycine (specific activity ~15-30 Ci/mmol)

Unlabeled glycine

SSR504734

Scintillation cocktail

Multi-well plates (e.g., 96-well or 384-well)

Scintillation counter

Procedure:

Cell Culture: Culture CHO-K1/hGlyT1a cells in T75 flasks at 37°C in a humidified

atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.

Cell Plating: Seed cells into 96-well plates at a density of 40,000-60,000 cells per well and

allow them to adhere and grow for 24-48 hours.

Assay Preparation:

Prepare a stock solution of [³H]Glycine in assay buffer. The final concentration in the assay

will typically be around the Kₘ value for glycine at GlyT1 (e.g., 20-50 nM).

Prepare serial dilutions of SSR504734 in assay buffer.

Uptake Assay:
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Aspirate the culture medium from the wells and wash the cells twice with pre-warmed

assay buffer.

Add the SSR504734 dilutions to the wells and pre-incubate for 10-15 minutes at room

temperature.

Initiate the uptake by adding the [³H]Glycine solution to each well.

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This

incubation time should be within the linear range of glycine uptake.

Termination of Uptake:

Rapidly aspirate the radioactive solution from the wells.

Wash the cells three times with ice-cold assay buffer to remove unbound radioactivity.

Cell Lysis and Scintillation Counting:

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

Transfer the lysate to scintillation vials.

Add scintillation cocktail to each vial and count the radioactivity using a scintillation

counter.

Data Analysis:

Determine the specific uptake by subtracting the non-specific uptake (measured in the

presence of a high concentration of a known GlyT1 inhibitor like sarcosine) from the total

uptake.

Plot the percentage of inhibition against the logarithm of the SSR504734 concentration

and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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[³H]Glycine Uptake Assay Workflow
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In Vivo Microdialysis in the Rat Prefrontal Cortex
This protocol outlines the general procedure for measuring extracellular glycine levels in the

prefrontal cortex of freely moving rats following SSR504734 administration.

Objective: To assess the effect of SSR504734 on extracellular glycine concentrations in the rat

prefrontal cortex.

Materials:

Male Sprague-Dawley rats (250-300 g)

Stereotaxic apparatus

Microdialysis probes (e.g., CMA 12, 2 mm membrane)

Guide cannula

Microinfusion pump

Fraction collector

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM

MgCl₂, buffered to pH 7.4

SSR504734

HPLC system with fluorescence detection

Derivatizing agent for glycine (e.g., o-phthalaldehyde/β-mercaptoethanol)

Procedure:

Surgical Implantation of Guide Cannula:

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

Mount the rat in a stereotaxic apparatus.
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Implant a guide cannula targeted to the medial prefrontal cortex using stereotaxic

coordinates.

Secure the guide cannula to the skull with dental cement.

Allow the rat to recover from surgery for at least 48 hours.

Microdialysis Probe Insertion and Perfusion:

On the day of the experiment, insert a microdialysis probe through the guide cannula into

the prefrontal cortex.

Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate

(e.g., 1-2 µL/min).

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular

glycine.

Sample Collection:

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a

fraction collector.

Collect at least three baseline samples before drug administration.

Drug Administration:

Administer SSR504734 (e.g., 10 mg/kg, i.p.) or vehicle.

Continue collecting dialysate samples for several hours post-administration.

Glycine Analysis by HPLC:

Derivatize the glycine in the dialysate samples with a fluorescent agent.

Inject the derivatized samples into an HPLC system equipped with a fluorescence

detector.
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Separate the amino acids using a reverse-phase column and an appropriate mobile phase

gradient.

Quantify the glycine concentration in each sample by comparing the peak area to that of

known standards.

Data Analysis:

Express the glycine concentrations as a percentage of the mean baseline concentration.

Compare the glycine levels in the SSR504734-treated group to the vehicle-treated group

using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
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In Vivo Microdialysis Workflow
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Signaling Pathways
The primary downstream effect of SSR504734-mediated GlyT1 inhibition is the potentiation of

NMDA receptor signaling. Activation of NMDA receptors leads to an influx of Ca²⁺ into the

postsynaptic neuron, which triggers a cascade of intracellular signaling events. Key

downstream pathways include the activation of Calcium/calmodulin-dependent protein kinase II

(CaMKII) and the mitogen-activated protein kinase/extracellular signal-regulated kinase

(MAPK/ERK) pathway. These pathways are crucial for synaptic plasticity, gene expression, and

neuronal survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

